Dermaseptin-3

Antimalarial Selective cytotoxicity Intraerythrocytic parasite

Dermaseptin‑3 (DS3, also designated Dermaseptin‑S3) is a 30‑amino‑acid cationic antimicrobial peptide belonging to the dermaseptin superfamily, originally isolated from the skin secretions of Phyllomedusa sauvagei and later from P. tarsius. It adopts an amphipathic α‑helical conformation upon membrane interaction and exerts broad‑spectrum activity against filamentous fungi, Gram‑positive and Gram‑negative bacteria, yeast, and protozoa, primarily through membrane disruption.

Molecular Formula
Molecular Weight
Cat. No. B1577035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin‑3: A 30‑Residue Amphibian Antimicrobial Peptide with Defined Selective Cytotoxicity for Research and Pre‑Clinical Procurement


Dermaseptin‑3 (DS3, also designated Dermaseptin‑S3) is a 30‑amino‑acid cationic antimicrobial peptide belonging to the dermaseptin superfamily, originally isolated from the skin secretions of Phyllomedusa sauvagei and later from P. tarsius [1]. It adopts an amphipathic α‑helical conformation upon membrane interaction and exerts broad‑spectrum activity against filamentous fungi, Gram‑positive and Gram‑negative bacteria, yeast, and protozoa, primarily through membrane disruption [1][2]. Unlike several family members, DS3 is non‑hemolytic toward human and rabbit erythrocytes, a property that underpins its procurement value for selective anti‑infective and anti‑cancer research [2].

Dermaseptin‑3 Procurement: Why In‑Class Substitution Without Quantitative Evidence Risks Experimental Failure


Members of the dermaseptin family share only approximately 40 % sequence identity yet exhibit markedly divergent antimicrobial spectra, hemolytic profiles, and mammalian‑cell toxicities [1]. For example, dermaseptin S4 lyses human erythrocytes at low micromolar concentrations, whereas DS3 is non‑hemolytic and selectively kills the intraerythrocytic malaria parasite without harming the host erythrocyte [2]. Even minor sequence variations between dermaseptin‑3 orthologues from different frog species significantly alter hemolytic activity—the P. tarsius isoform exhibits 100 % hemolysis at 128 µg/mL, while the P. sauvagei isoform shows no significant hemolysis against human red blood cells [3][2]. Consequently, generic or cross‑species substitution of one dermaseptin for another without matching the exact sequence and source invalidates comparative experimental conclusions.

Dermaseptin‑3 Quantitative Differentiation Guide: Comparator‑Backed Evidence for Scientific Selection


Dermaseptin‑3 (DS3) vs. Dermaseptin S4 (DS4): Selective Intraerythrocytic Parasite Toxicity Without Host Erythrocyte Lysis

In a direct head‑to‑head study using human erythrocytes infected with Plasmodium falciparum, DS3 inhibited parasite hypoxanthine incorporation and was toxic exclusively to the intraerythrocytic parasite, without lysing the host erythrocyte. By contrast, DS4 was toxic to both the parasite and the uninfected host erythrocyte [1]. Fluorescence‑labeled peptide tracking confirmed that DS3 penetrated the infected erythrocyte, accumulated within the parasite, and did not disrupt the host cell membrane—whereas DS4 localized to and permeabilized the erythrocyte plasma membrane regardless of infection status [1].

Antimalarial Selective cytotoxicity Intraerythrocytic parasite

Dermaseptin‑3 (DS3) Hemolytic Profile: Quantitative Contrast with Dermaseptin S4, S1, and S5

Systematic evaluation of dermaseptins S1–S5 demonstrated that DS3 is non‑hemolytic against human red blood cells, while DS4 causes erythrocyte lysis at micromolar concentrations [1]. Dermaseptins S1 and S5 were also devoid of hemolytic activity, yet they exhibit distinct antimicrobial spectra from DS3. The non‑hemolytic property of DS3 was independently confirmed in rabbit erythrocytes (no significant hemolysis) [2]. Notably, the P. tarsius‑derived Dermaseptin‑3 orthologue (DRAMP01675) displays 100 % hemolysis at 128 µg/mL, demonstrating that even sequence‑divergent DS3 variants cannot be interchanged without risk of altered toxicity [3].

Hemolysis Therapeutic index Mammalian toxicity

Dermaseptin‑3 Truncation Tolerance: Short Analogs Retain Full Activity Against Key Pathogens

Truncation of the 30‑residue DS3 to the 16‑residue N‑terminal fragment DS3(1‑16)‑NH2 did not affect antimicrobial potency [1]. Further shortening to 10–12 residues yielded derivatives that remained fully active against Enterococcus faecalis, Cryptococcus neoformans, and Aeromonas caviae—the causative agent of red‑leg disease in amphibians [1]. This degree of truncation tolerance is not reported for DS4, DS1, DS2, or DS5 in the same study, and the activity retention of ultra‑short DS3 analogs at 10–12 residues represents a class‑level outlier [1].

Structure-activity relationship Peptide truncation Enterococcus faecalis

Dermaseptin S3 Solution Structure vs. Amidated Analog: Flexibility Differentiates Membrane Interaction Mode

Comparative NMR analysis of native DS3 and its C‑terminally amidated analogue (S3a) revealed that native DS3 possesses no α‑helical elements in solution, adopting a flexible conformation with hydrogen‑bonded turns and bends. In contrast, S3a exhibits a defined four‑residue C‑terminal α‑helix and is significantly more rigid and extended [1]. Circular dichroism measurements misleadingly suggested α‑helical structure for both peptides, underscoring the necessity of NMR‑grade structural characterization for procurement decisions [1].

NMR structure C‑terminal amidation Helical conformation

Dermaseptin‑3 Anti‑Proliferative Activity Against Cancer Cell Lines with Selectivity Over Normal Cells

A novel Dermaseptin‑3 orthologue (DPT9) isolated from Phyllomedusa tarsius exhibited anti‑proliferative activity against human cancer cell lines with IC50 values of 17.44–49.51 µM, while its activity against the normal human microvascular endothelial cell line HMEC‑1 was substantially lower (IC50 51.04 µM) [1]. The cationicity‑enhanced analogue K8,23‑DPT9 showed markedly improved anti‑proliferative potency (IC50 8.64–18.51 µM against cancer cells vs. 48.85 µM against HMEC‑1). Dermaseptin‑3 from P. tarsius demonstrated anticancer activity against MCF‑7 (breast), H157 (lung), and PC‑3 (prostate) cell lines [2].

Anticancer peptide MCF-7 Selective cytotoxicity

Dermaseptin‑3 vs. Dermaseptin S4 Differential Antibacterial Potency: Inverted Activity Hierarchy Against Staphylococcus aureus and MRSA

A cross‑study comparison of DPS3 (a dermaseptin S3 variant) and DPS4 (a dermaseptin S4 variant) reveals an inverted antibacterial potency hierarchy: DPS4 showed potent activity against S. aureus (MIC 4 µM) and MRSA (MIC 8 µM), whereas DPS3 was substantially less active against S. aureus (MIC 256 µM) and inactive against MRSA (MIC not attained) [1]. However, against C. albicans, DPS3 and DPS4 displayed equivalent potency (MIC 4 µM for both), indicating that the Gram‑positive selectivity deficit of DPS3 is organism‑specific [1].

MIC Staphylococcus aureus MRSA

Dermaseptin‑3 Procurement: Evidence‑Backed Application Scenarios for Research and Pre‑Clinical Development


Antimalarial Lead Optimization Exploiting Intraerythrocytic Selectivity

DS3 is the only dermaseptin demonstrated to kill the intraerythrocytic malaria parasite P. falciparum (IC50 0.26–0.8 µg/mL) without lysing the host erythrocyte [1]. Researchers procuring DS3 for antimalarial drug discovery can exploit this selective cytotoxicity window to design analogs that enhance antiparasitic potency while preserving host‑cell integrity—a differentiation not offered by DS4 or other hemolytic family members [1][2].

Cost‑Efficient Peptide Library Design Using Truncated DS3 Scaffolds

Because DS3 retains full antimicrobial activity when truncated to 16 residues and remains active against E. faecalis, C. neoformans, and A. caviae as a 10–12‑mer, DS3 is the preferred scaffold for laboratories conducting high‑throughput screening of minimized antimicrobial peptides [3]. Procurement of the 10–16‑residue fragment library reduces synthesis costs while preserving actionable bioactivity.

Antifungal Probe Development with Reduced Gram‑Positive Collateral Activity

DPS3 (DS3 variant) demonstrates potent anti‑Candida activity (MIC 4 µM) equivalent to DPS4, but with 64‑fold lower potency against S. aureus (MIC 256 µM vs. 4 µM) and no activity against MRSA [4]. This makes DS3 the preferred starting material for antifungal probes intended for polymicrobial infection models where Gram‑positive bystander killing would confound interpretation.

Structural Biology Studies of Membrane‑Active Peptide Conformational Dynamics

Native DS3 is unique among structurally characterized dermaseptins in possessing no α‑helical elements in solution—a flexible, turn‑rich conformation revealed by NMR [5]. Procurement of native (non‑amidated) DS3 enables structural biologists to investigate how conformational flexibility governs selective membrane permeabilization, in contrast to the rigid, α‑helical amidated analogue S3a.

Quote Request

Request a Quote for Dermaseptin-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.